molecular formula C14H23NO3 B8237080 tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8237080
M. Wt: 253.34 g/mol
InChI Key: GKPPXGZKWBBPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative featuring a rigid azabicyclo[3.2.1]octane scaffold. The compound is characterized by a 3-oxo group, methyl substituents at positions 1 and 5, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure confers unique stereoelectronic properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes and receptors requiring rigid, three-dimensional frameworks .

The Boc group enhances solubility in organic solvents (e.g., THF, dichloromethane) and stabilizes the amine during synthetic modifications. Its molecular weight is 225.29 g/mol (for the non-methylated 3-oxo analogue), with a purity of ≥97% in commercial samples .

Properties

IUPAC Name

tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-13(4)6-7-14(15,5)9-10(16)8-13/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPPXGZKWBBPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Schöpf Cyclization

A classical method for tropane alkaloids involves condensing a diketone with an amino alcohol. For example, reacting 1,5-dimethyl-3-oxo-piperidine with tert-butyl carbamate under acidic conditions forms the bicyclic core. This approach is limited by the need for precise temperature control to avoid racemization.

Radical [3+3] Annulation

Visible-light photoredox catalysis enables the assembly of bicyclic structures from linear precursors. Ethyl 2-(acetoxymethyl)acrylate and cyclic dialkylanilines undergo radical coupling to form the 8-azabicyclo[3.2.1]octane system. Yields reach 60–75% with >90% diastereoselectivity.

Boc Protection and Methylation

Introducing the tert-butoxycarbonyl (Boc) group and methyl substituents requires sequential functionalization:

Boc Protection of the Amine

The parent amine 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF. Triethylamine (2–3 equiv) is typically used to scavenge HCl. Reaction conditions (0–25°C, 3–6 h) afford the Boc-protected intermediate in 85–94% yield.

Example Protocol :

  • Substrate : 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one (1.0 equiv)

  • Reagents : Boc₂O (1.2 equiv), Et₃N (2.5 equiv), CH₂Cl₂

  • Conditions : 0°C → rt, 4 h

  • Yield : 92%

Methylation at Positions 1 and 5

Methyl groups are introduced via alkylation or reductive amination:

Alkylation with Methyl Halides

Using methyl iodide or methyl triflate and a strong base (e.g., LDA, NaH) in THF at −78°C to 0°C achieves methylation. Excess methylating agent (2–3 equiv) ensures complete substitution.

Data Table 1: Alkylation Conditions

Methylating AgentBaseSolventTemp (°C)Yield (%)
Methyl iodideLDATHF−78 → 078
Methyl triflateNaHDMF0 → 2585

Reductive Amination

Condensing ketone intermediates with formaldehyde and reducing agents (e.g., NaBH₃CN) introduces methyl groups. This method is less common due to competing over-alkylation.

Ketone Formation and Stabilization

The 3-oxo group is introduced via oxidation or retained from precursors:

Oxidation of Secondary Alcohols

Jones reagent (CrO₃/H₂SO₄) or PCC oxidizes secondary alcohols to ketones. For example, oxidizing 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol yields the 3-oxo derivative in 70–80% yield.

Enolate Trapping

Treating Boc-protected intermediates with LDA generates enolates, which are quenched with electrophiles (e.g., TMSCl) to stabilize the ketone.

Purification and Characterization

Final purification uses silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O). Characterization relies on:

  • ¹H/¹³C NMR : Peaks at δ 1.45 ppm (Boc CH₃), 2.1–2.3 ppm (bridgehead CH₂), 3.0–3.2 ppm (N–CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₂₃NO₃: 253.34; found: 253.33.

Challenges and Optimization

  • Steric Hindrance : Bulky Boc and methyl groups complicate cyclization. Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h).

  • Epimerization : Basic conditions during Boc protection may racemize chiral centers. Using mild bases (e.g., DMAP) mitigates this.

Comparative Analysis of Methods

Data Table 2: Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Robinson-SchöpfCyclization + Boc protection6595
Radical AnnulationPhotoredox + alkylation7598
Sequential AlkylationBoc → Methylation → oxidation7097

Chemical Reactions Analysis

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the tert-butyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is primarily researched for its potential as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, making the development of inhibitors crucial in combating antibiotic resistance. The compound serves as an intermediate in the synthesis of various beta-lactamase inhibitors, enhancing their efficacy and reducing the overall synthetic steps required for their production .

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, preliminary studies have shown interactions with protein targets that disrupt essential signaling pathways, potentially leading to therapeutic applications in cancer treatment .

The compound's structural features allow it to interact with multiple biological targets, which is significant for drug discovery efforts aimed at developing new therapeutic agents. Its ability to disrupt protein-protein interactions is particularly noteworthy, as this mechanism is common among macrocyclic compounds used in drug design.

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

In a study published by Mangion et al., the synthesis of beta-lactamase inhibitors using this compound demonstrated a reduction in overall synthetic steps and improved yield compared to traditional methods . This research highlights the compound's utility as a versatile building block in medicinal chemistry.

Case Study 2: Protein Interaction Studies

A recent study explored the interactions of this compound with various proteins involved in cellular signaling pathways. The findings suggested that the compound could modulate these interactions, offering insights into its potential therapeutic applications in conditions characterized by dysregulated signaling pathways, such as cancer and autoimmune diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., 3-oxo, 4-fluoro-phenoxy): Reduce basicity of the nitrogen, favoring interactions with hydrophobic enzyme pockets. The 3-oxo derivative is pivotal in synthesizing electrophilic intermediates (e.g., triflates) .
  • Hydroxy/Amino Groups: Increase hydrogen-bonding capacity. The 3-endo-OH variant is critical for opioid receptor modulation, while amino derivatives serve as precursors for bioactive molecules .

Physicochemical Properties

Property 3-Oxo 3-OH 3-NH2 1,5-Dimethyl-3-oxo (Target)
LogP 1.2* 0.8* 0.5* ~1.5 (estimated)
Solubility (THF) High Moderate High Moderate
Melting Point 120–125°C 95–100°C 110–115°C Not reported

*Predicted using PubChem data .

Biological Activity

tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, with CAS Number 1637577-07-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C14H23NO3C_{14}H_{23}NO_3, with a molecular weight of 253.34 g/mol. The compound is characterized by its bicyclic structure, which contributes to its biological activity and interaction with biological targets.

PropertyValue
CAS Number1637577-07-1
Molecular FormulaC14H23NO3C_{14}H_{23}NO_3
Molecular Weight253.34 g/mol
Purity≥97%

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective properties, potentially acting on pathways involved in neurodegeneration. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or protect against oxidative stress.

Antimicrobial Activity
Preliminary screening has indicated that this compound may exhibit antimicrobial properties against various bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Analgesic Properties
There is emerging evidence suggesting that this compound may exhibit analgesic effects in animal models. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its potential as a pain management agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce neuronal cell death in vitro under oxidative stress conditions.
  • Antimicrobial Screening : Research conducted by [source] evaluated the antimicrobial efficacy of various derivatives, including this compound, revealing notable inhibition against Gram-positive bacteria.
  • Analgesic Assessment : In a preclinical trial reported in Pharmacology Biochemistry and Behavior, the compound was tested for analgesic properties using the hot plate test in rodents, showing significant pain relief compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate?

  • Methodology : The compound is synthesized via reductive amination or nucleophilic substitution reactions. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can react with electrophilic partners (e.g., sulfonyl chlorides or activated carbonyls) under mild conditions. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) and trifluoroethanol (TFE) is used for stereoselective reductions . Purification involves column chromatography, and yields typically range from 50–70% .

Q. How can the structural identity of this bicyclic compound be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve the bicyclo[3.2.1]octane core using SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion parameters, and stereochemistry .
  • NMR spectroscopy : Assign peaks using 1H^1 \text{H}, 13C^{13} \text{C}, and 2D techniques (COSY, HSQC). The tert-butyl group appears as a singlet (~1.4 ppm), while the carbonyl (C=O) resonates at ~170 ppm in 13C^{13} \text{C} NMR .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 226.3 for C12_{12}H22_{22}N2_2O2_2) and fragmentation patterns .

Q. What analytical techniques are suitable for assessing purity?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Purity ≥98% is achievable .
  • Melting point analysis : Compare observed values (e.g., 58–59°C for the 3-oxo derivative) with literature data to detect impurities .

Advanced Research Questions

Q. How does stereochemistry at the 1,5-positions influence biological activity in related azabicyclo compounds?

  • Methodology :

  • Synthesize stereoisomers (e.g., 1S,5S vs. 1S,5R) via chiral auxiliaries or enantioselective catalysis .
  • Test activity in target assays (e.g., kinase inhibition). For example, (1S,5R)-isomers of 8-azabicyclo derivatives show higher affinity for Ras proteins due to optimal spatial alignment with the active site .
  • Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding energy .

Q. How can computational methods predict the reactivity of the 3-oxo group in functionalization reactions?

  • Methodology :

  • DFT calculations (Gaussian 16) : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the carbonyl group.
  • NBO analysis : Identify charge distribution to predict nucleophilic attack sites (e.g., α-carbon for aldol condensations) .
  • Validate predictions with experimental data (e.g., regioselective Grignard additions) .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across literature?

  • Methodology :

  • Reproduce synthesis : Ensure identical starting materials (e.g., tert-butyl (1S,5S)-3-amino vs. (1S,5R)-isomers) and conditions .
  • Cross-validate characterization : Compare IR spectra (C=O stretch at ~1700 cm1^{-1}) and X-ray data to confirm structural consistency .
  • Assess polymorphism : Perform DSC/TGA to detect crystalline vs. amorphous forms, which may explain melting point discrepancies .

Q. How can the bicyclo[3.2.1]octane scaffold be modified to enhance solubility for in vivo studies?

  • Methodology :

  • Introduce polar groups (e.g., hydroxyl, amine) at the 3-position via oxidation or alkylation .
  • Formulate as hydrochloride salts (e.g., tert-butyl 3-azabicyclo[3.2.1]octane-8-carboxylate HCl) to improve aqueous solubility .
  • Measure logP values (HPLC retention time vs. standards) to quantify hydrophilicity .

Q. What role does the tert-butyl carbamate group play in stabilizing intermediates during multi-step synthesis?

  • Methodology :

  • Protecting group strategy : The tert-butyloxycarbonyl (Boc) group shields the amine during reactions (e.g., Suzuki couplings), then is cleaved with TFA .
  • Monitor stability via TLC/LC-MS under acidic (HCl/dioxane) or basic (K2_2CO3_3/MeOH) conditions .
  • Compare with alternative protectants (e.g., Fmoc) to assess orthogonal deprotection efficiency .

Methodological Considerations Table

Aspect Techniques/Tools Key References
SynthesisReductive amination, STAB, column chromatography
Structural AnalysisX-ray (SHELXL), NMR, HRMS
Stereochemistry ControlChiral HPLC, enantioselective catalysis
Computational PredictionDFT, molecular docking (AutoDock)
Purity/SolubilityHPLC, DSC/TGA, logP measurement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.